molecular formula C10H15NO2 B162178 2-Methyl-5-oxooctahydroindolizine-3-carbaldehyde CAS No. 137521-36-9

2-Methyl-5-oxooctahydroindolizine-3-carbaldehyde

Cat. No. B162178
CAS RN: 137521-36-9
M. Wt: 181.23 g/mol
InChI Key: GUHUQNTXJZRCSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-5-oxooctahydroindolizine-3-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a key intermediate in the synthesis of various bioactive molecules and has been studied extensively for its biological properties and mechanism of action.

Mechanism of Action

The mechanism of action of 2-Methyl-5-oxooctahydroindolizine-3-carbaldehyde is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various metabolic pathways. This compound has been found to inhibit the growth of various microorganisms by interfering with their metabolic processes. In addition, it has been shown to induce apoptosis in cancer cells by disrupting their metabolic pathways.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans. In addition, it has been found to induce apoptosis in cancer cells by disrupting their metabolic pathways. This compound has also been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Methyl-5-oxooctahydroindolizine-3-carbaldehyde in lab experiments include its high yield and purity, as well as its potential applications in medicinal chemistry. However, this compound can be difficult to synthesize and may require specialized equipment and expertise. In addition, its mechanism of action is not fully understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-Methyl-5-oxooctahydroindolizine-3-carbaldehyde. One area of interest is the development of novel drugs based on this compound. Researchers are also exploring its potential applications in the treatment of various diseases such as cancer and neurodegenerative disorders. In addition, there is ongoing research on the mechanism of action of this compound, which may lead to a better understanding of its biological properties and potential applications.

Synthesis Methods

The synthesis of 2-Methyl-5-oxooctahydroindolizine-3-carbaldehyde involves the reaction of 2-methyl-4-nitro-1H-indole with diethyl malonate in the presence of a base such as sodium hydride. The resulting compound is then reduced using sodium borohydride to yield this compound. This method has been optimized for high yield and purity and is widely used in the synthesis of various bioactive molecules.

Scientific Research Applications

2-Methyl-5-oxooctahydroindolizine-3-carbaldehyde has been extensively studied for its potential applications in medicinal chemistry. This compound is a key intermediate in the synthesis of various bioactive molecules such as alkaloids, amino acids, and peptides. It has been used as a building block in the synthesis of natural products such as (+)-aspergillide B, (-)-citrinadin A, and (+)-citrinadin B. In addition, this compound has been found to exhibit antibacterial, antifungal, and antitumor activities. These properties make it a promising candidate for the development of novel drugs.

properties

CAS RN

137521-36-9

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

2-methyl-5-oxo-2,3,6,7,8,8a-hexahydro-1H-indolizine-3-carbaldehyde

InChI

InChI=1S/C10H15NO2/c1-7-5-8-3-2-4-10(13)11(8)9(7)6-12/h6-9H,2-5H2,1H3

InChI Key

GUHUQNTXJZRCSU-UHFFFAOYSA-N

SMILES

CC1CC2CCCC(=O)N2C1C=O

Canonical SMILES

CC1CC2CCCC(=O)N2C1C=O

synonyms

3-Indolizinecarboxaldehyde,octahydro-2-methyl-5-oxo-(9CI)

Origin of Product

United States

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